Diarylcomosol III

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Physical And Chemical Properties Analysis

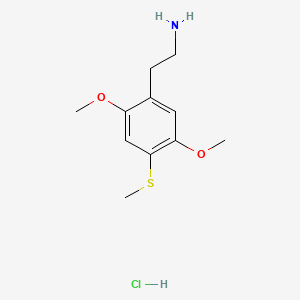

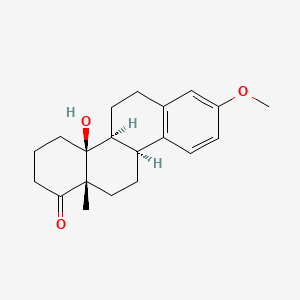

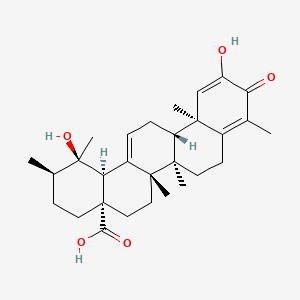

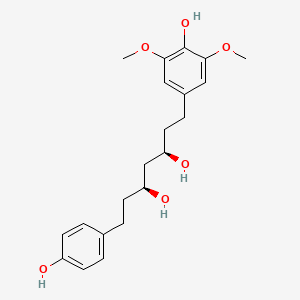

Diarylcomosol III has a molecular formula of C21H28O6 and a molecular weight of 376.4 g/mol . It has a computed XLogP3-AA value of 3.2, indicating its lipophilicity . It has 4 hydrogen bond donors and 6 hydrogen bond acceptors . The compound also has a rotatable bond count of 10 . Its exact mass and monoisotopic mass are both 376.18858861 g/mol . The topological polar surface area of Diarylcomosol III is 99.4 Ų .Aplicaciones Científicas De Investigación

Source and Extraction

Diarylcomosol III is a diarylheptanoid that can be isolated from the dried rhizomes of Curcuma comosa . The rhizome of Curcuma comosa has aromatic stomachic and anti-inflammatory activity .

Anti-Inflammatory Activity

The rhizomes of Curcuma comosa, from which Diarylcomosol III is extracted, are known to have anti-inflammatory properties . This suggests that Diarylcomosol III may play a role in these anti-inflammatory effects, although further research is needed to confirm this.

Aromatic Stomachic Activity

Curcuma comosa’s rhizomes are also known for their aromatic stomachic activity . This means they can help stimulate the appetite and aid digestion. Diarylcomosol III, being a component of these rhizomes, may contribute to these beneficial effects.

Inhibition of β-Hexosaminidase Release

Research has found that the methanolic extract from the dried rhizomes of Curcuma comosa, which includes Diarylcomosol III, can inhibit the release of β-hexosaminidase . This enzyme is a marker of degranulation from rat basophil leukemia (RBL-2H3) cells, suggesting potential applications in leukemia research.

Potential Antiallergic Activity

The same study that found Diarylcomosol III could inhibit the release of β-hexosaminidase also suggested that it might have antiallergic activity . This is because the release of β-hexosaminidase is a common feature of allergic reactions.

Melanogenesis Inhibition

Previous studies on bioactive constituents from Thai traditional medicine have reported that Diarylcomosol III, along with other diarylheptanoids, showed inhibitory effects on melanogenesis . This suggests potential applications in the treatment of hyperpigmentation disorders.

Mecanismo De Acción

Target of Action

Diarylcomosol III is a diarylheptanoid It has been found to show inhibitory effects on melanogenesis in b16 melanoma cells .

Mode of Action

It is known to inhibit melanogenesis in b16 melanoma cells . Melanogenesis is the process of melanin production in the skin, and its inhibition can lead to reduced pigmentation.

Biochemical Pathways

Given its inhibitory effects on melanogenesis, it may be inferred that it impacts the pathways related to melanin production .

Result of Action

Diarylcomosol III has been found to inhibit melanogenesis in B16 melanoma cells . This suggests that it could potentially be used as a therapeutic agent for the treatment of skin disorders related to melanin overproduction.

Propiedades

IUPAC Name |

(3R,5S)-1-(4-hydroxy-3,5-dimethoxyphenyl)-7-(4-hydroxyphenyl)heptane-3,5-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O6/c1-26-19-11-15(12-20(27-2)21(19)25)6-10-18(24)13-17(23)9-5-14-3-7-16(22)8-4-14/h3-4,7-8,11-12,17-18,22-25H,5-6,9-10,13H2,1-2H3/t17-,18+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJGXSPXNGOVDNO-ZWKOTPCHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CCC(CC(CCC2=CC=C(C=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)CC[C@H](C[C@H](CCC2=CC=C(C=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.